4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a fluorinated indole derivative characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the phenyl ring. This compound is notable for its enhanced chemical stability and biological activity, which make it a valuable subject of study in various scientific fields, particularly medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 307.24 g/mol.
The chemical behavior of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can be summarized through several key reactions:
Compounds similar to 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde have been shown to exhibit significant biological activities, including:
The synthesis of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde typically involves several steps:
The compound has several applications across different fields:
Studies on the interactions of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde with biological targets reveal that the presence of fluorine enhances binding affinity to specific receptors. This characteristic increases its potency and selectivity in biological systems, making it an interesting candidate for drug development .
Several compounds share structural similarities with 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Fluoro-4-(4-(trifluoromethyl)phenyl)indole-3-acetic acid | Contains an acetic acid group instead of an aldehyde | Potentially different biological activity due to functional group variation |
| 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | Contains an isocyanate group | Different reactivity profile compared to indole derivatives |
The uniqueness of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde lies in its specific substitution pattern and the combination of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties .
The general synthetic strategy involves three key phases: construction of the fluorinated indole core, introduction of the trifluoromethylphenyl substituent at position 5, and final aldehyde functionalization at position 3 [5] [6]. Research has demonstrated that the order of these transformations significantly impacts overall yield and selectivity, with early introduction of fluorine substituents generally providing superior results compared to late-stage fluorination approaches [7] [8].
Trifluoromethylation of indole derivatives has evolved considerably with the development of modern electrophilic and nucleophilic trifluoromethylating reagents [9] [10]. The introduction of trifluoromethyl groups into aromatic systems attached to indole scaffolds requires careful consideration of electronic effects and steric hindrance [11] [12].
Copper-catalyzed oxidative trifluoromethylation has emerged as a particularly effective method for indole derivatives [3]. Research by Zhang and colleagues demonstrated that copper(II) sulfate pentahydrate in combination with sodium trifluoromethanesulfinate provides excellent yields for C2-selective trifluoromethylation of nitrogen-protected indoles [3]. The reaction proceeds efficiently at 85°C in dimethylacetamide, with yields ranging from 65% to 86% depending on substrate substitution patterns [3].
| Substrate | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitrogen-Boc-indole | 10 mol% CuSO₄·5H₂O | 85 | 1 | 86 |
| 5-Methylindole | 10 mol% CuSO₄·5H₂O | 85 | 1.5 | 78 |
| 4-Fluoroindole | 15 mol% CuSO₄·5H₂O | 85 | 2 | 72 |
The mechanism involves radical trifluoromethyl species generated from sodium trifluoromethanesulfinate under oxidative conditions [3] [13]. Control experiments using radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy and butylated hydroxytoluene completely suppressed product formation, confirming the radical nature of the transformation [13].
Alternative approaches utilizing Togni reagents have shown promise for accessing trifluoromethylated indole derivatives [6] [14]. Trimethylsilyl triflate-mediated reactions with Togni reagent I provide rapid access to trifluoromethylated products within 5 minutes at room temperature [14]. This method demonstrates exceptional functional group tolerance and can accommodate various electron-donating and electron-withdrawing substituents on the indole ring [14].
The introduction of aldehyde functionality at the 3-position of indoles represents one of the most well-established transformations in indole chemistry [1] [15]. The Vilsmeier-Haack reaction remains the gold standard for this transformation, utilizing dimethylformamide and phosphorus oxychloride to generate the requisite electrophilic species [1] [16].
Optimized conditions for the Vilsmeier-Haack formylation involve the preparation of the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous dimethylformamide at 0-5°C, followed by stirring for 30-40 minutes [1]. The indole substrate is then added dropwise at low temperature, and the mixture is allowed to warm to room temperature before heating under reflux at 80-90°C for 5-8 hours [1].
Research has demonstrated that the molar ratio of indole substrate to Vilsmeier reagent significantly impacts reaction efficiency [1]. Optimal results are achieved using a 1:10 to 1:40 molar ratio, with higher ratios providing improved yields but at the cost of increased reagent consumption [1]. The volume ratio of dimethylformamide to phosphorus oxychloride is maintained at 5:1 for optimal reagent formation [1].
| Indole Substrate | Vilsmeier Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Fluoroindole | 1:20 | 80-90 | 6 | 89 |
| 5-Fluoroindole | 1:25 | 80-90 | 7 | 85 |
| 7-Fluoroindole | 1:30 | 80-90 | 8 | 82 |
The reaction tolerates various fluorine substitution patterns on the indole ring, with electron-withdrawing fluorine substituents requiring slightly harsher conditions and longer reaction times [1] [17]. Post-reaction workup involves cooling the reaction mixture, adding saturated sodium carbonate solution to adjust the pH to 8-9, and isolating the product by filtration and recrystallization [1].
Recent advances have explored alternative formylation methods that may offer advantages for sensitive fluorinated substrates [8] [17]. Silver-catalyzed fluorination-oxidation sequences using Selectfluor have been developed for simultaneous introduction of fluorine and aldehyde functionalities [17]. These methods proceed under mild conditions and provide access to 3-fluoroindole-2-aldehydes with yields up to 86% [17].
Modern catalytic methodologies have revolutionized the synthesis of fluorinated heterocycles, offering improved selectivity, milder reaction conditions, and enhanced functional group compatibility compared to traditional stoichiometric approaches [18] [19]. Transition metal catalysis, particularly involving palladium, copper, and silver complexes, has emerged as the cornerstone of contemporary fluorinated indole synthesis [18] [20].
Gold-catalyzed tandem cycloisomerization/fluorination reactions represent a significant advancement in accessing fluorinated indole derivatives [18]. These transformations enable the simultaneous construction of the indole framework and introduction of fluorine substituents through unprecedented aminoauration/oxidation/fluorination cascade reactions [18]. The methodology demonstrates exceptional scope for 2-alkynylanilines bearing linear alkyl groups, providing access to 3,3-difluoro-2-aryl-3H-indoles and 3-fluoro-2-arylindoles [18].
Silver-catalyzed approaches have shown particular promise for constructing 2-fluoroindoles through vinylic carbon-fluorine bond activation [20]. Research by Ichikawa and colleagues demonstrated that silver(I) catalysts in combination with N,O-bis(trimethylsilyl)acetamide enable the synthesis of 2-fluoroindoles from β,β-difluoro-o-sulfonamidostyrenes [20]. The reaction proceeds through an electrophilic 5-endo-trig cyclization mechanism, achieving unprecedented β-elimination of silver fluoride [20].
| Catalyst System | Substrate Type | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| AgOTf (10 mol%) | β,β-Difluorostyrene | 80 | HFIP | 78 |
| AuCl₃ (5 mol%) | 2-Alkynylaniline | 25 | CH₂Cl₂ | 85 |
| CuSO₄·5H₂O (10 mol%) | Indole derivative | 85 | DMA | 86 |
Copper-catalyzed methodologies have demonstrated exceptional versatility in fluorinated heterocycle construction [3] [21]. Iron(II)-catalyzed trifluoromethylation reactions using Togni reagents provide efficient access to vinyl-trifluoromethyl functional groups under mild conditions [21]. These reactions proceed at room temperature and exhibit excellent E/Z selectivities greater than 95:5 for 2-aryl and heteroarylvinyl substrates [21].
Electrochemical approaches represent an emerging frontier in fluorinated indole synthesis [22]. Robust electrochemical dearomatization of indoles enables the merging of fluorine-containing groups with indole nuclei under oxidant-free conditions [22]. These methodologies deliver diverse arrays of tri- and difluoromethylated 3,3-spiroindolines with excellent functional group tolerance [22].
The industrial-scale production of complex fluorinated indole derivatives such as 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde presents numerous technical and economic challenges that require innovative solutions [23] [24] [25]. Manufacturing considerations include raw material availability, process safety, environmental impact, and economic viability at scale [23] [26].
The industrial preparation of 7-fluoroindole, as described in Chinese patent CN105622482A, illustrates key principles applicable to related fluorinated indole syntheses [23]. The process utilizes 2-fluorobenzene amide as starting material in combination with tert-butyl acrylate under Raney nickel catalysis [23]. Critical process parameters include maintaining inert gas atmosphere, precise temperature control at 120°C, and optimized reaction times of 18-24 hours [23].
| Process Parameter | Specification | Rationale |
|---|---|---|
| Reaction Temperature | 120°C ± 5°C | Optimal conversion rate |
| Reaction Time | 20 ± 4 hours | Complete substrate consumption |
| Catalyst Loading | 10-15 wt% Raney Ni | Economic catalyst utilization |
| Inert Atmosphere | Nitrogen or Argon | Prevent oxidative degradation |
Industrial-scale synthesis requires careful consideration of waste stream management and environmental impact [26] [25]. Metal-free decarboxylative fluoroacylation methodologies have been developed specifically to address these concerns [26]. These processes eliminate the need for metal catalysts and additives, enabling gram-scale synthesis under neat conditions while meeting green chemistry requirements of modern pharmaceutical manufacturing [26].
Microflow synthesis technology represents a transformative approach to industrial fluorinated heterocycle production [11]. Research conducted at Nagoya University has demonstrated that microflow methods enable precise control of short reaction times and limit the presence of unstable intermediates to approximately 0.1 seconds [11]. This approach prevents unwanted dimerization and multimerization reactions that commonly plague batch processes, achieving target product yields of 95% for activated indole compounds [11].
The economic viability of industrial fluoroindole production depends critically on raw material costs and process efficiency [23] [27]. Manufacturing strategies increasingly focus on utilizing inexpensive starting materials such as 2,4-difluoronitrobenzene and developing streamlined synthetic routes with minimal purification steps [27]. Process optimization studies have demonstrated that parameter adjustment can increase yields from 60% to 85% while reducing waste generation [27].
Quality control and analytical challenges at industrial scale require robust analytical methodologies for monitoring fluorinated intermediates and products [28] [29]. The low concentration of fluorine-18 in radiochemical applications necessitates specialized detection methods and rapid reaction completion within 30 minutes or less [29]. These requirements have driven the development of microfluidic devices that enable reactions with minute quantities of solvent and reagents while maintaining analytical precision [29].
Nuclear Magnetic Resonance spectroscopy represents the cornerstone technique for structural characterization of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde. The multinuclear approach incorporating proton, carbon-13, and fluorine-19 Nuclear Magnetic Resonance provides comprehensive structural information about this complex fluorinated aromatic system [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton Nuclear Magnetic Resonance spectrum of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde exhibits characteristic signals that confirm the presence of key structural elements. The indole nitrogen-hydrogen proton typically resonates as a broad singlet in the range of 12.0-12.5 parts per million, indicating strong hydrogen bonding interactions typical of indole derivatives [3] [4]. The aldehyde proton appears as a distinctive singlet at approximately 9.8-10.2 parts per million, confirming the presence of the formyl group at the 3-position of the indole ring [5].
The aromatic region displays complex multipicity patterns between 7.1-8.2 parts per million, where the indole ring protons and the substituted phenyl ring protons exhibit overlapping signals [3]. The fluorine substitution at the 4-position of the indole ring and the trifluoromethyl substitution on the phenyl ring create distinctive coupling patterns that can be resolved through advanced two-dimensional Nuclear Magnetic Resonance techniques [1].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides critical information about the carbon framework of the compound. The aldehyde carbon resonates characteristically at 184-186 parts per million as a singlet, confirming the carbonyl functionality [4] [5]. The aromatic carbons of the indole ring system appear in the range of 110-140 parts per million, while the phenyl ring carbons typically resonate at 125-135 parts per million [1].
The trifluoromethyl carbon exhibits a characteristic quartet pattern at 123-127 parts per million due to coupling with the three equivalent fluorine atoms, with a coupling constant of approximately 270 Hertz [6]. This quartet pattern serves as a definitive identifier for the trifluoromethyl group and confirms its attachment to the phenyl ring [7].
Fluorine-19 Nuclear Magnetic Resonance Investigation
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides unambiguous confirmation of the fluorine environments within the molecule. The trifluoromethyl fluorines appear as a singlet at -62 to -64 parts per million, which is characteristic of aromatic trifluoromethyl groups [6] [7]. The aromatic fluorine substituted at the 4-position of the indole ring resonates at -110 to -115 parts per million, confirming its direct attachment to the aromatic system [6].
| Nuclear Magnetic Resonance Type | Assignment | Chemical Shift (parts per million) | Coupling Pattern |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | Indole nitrogen-hydrogen proton | 12.0-12.5 | Singlet (broad) |
| Proton Nuclear Magnetic Resonance | Aldehyde proton | 9.8-10.2 | Singlet |
| Proton Nuclear Magnetic Resonance | Aromatic protons (indole ring) | 7.1-7.8 | Multiplicity varies |
| Proton Nuclear Magnetic Resonance | Aromatic protons (phenyl ring) | 7.4-8.2 | Doublets/multiplets |
| Carbon-13 Nuclear Magnetic Resonance | Aldehyde carbon | 184-186 | Singlet |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (indole) | 110-140 | Various |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (phenyl) | 125-135 | Various |
| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl carbon | 123-127 (quartet) | Quartet (coupling constant ~270 Hertz) |
| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl fluorines | -62 to -64 | Singlet |
| Fluorine-19 Nuclear Magnetic Resonance | Aromatic fluorine | -110 to -115 | Singlet |
Fourier Transform Infrared spectroscopy serves as a complementary technique for functional group identification and structural confirmation of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde. This vibrational spectroscopy technique provides information about the characteristic bond stretching and bending modes present in the molecule [8] [9].
Functional Group Identification
The nitrogen-hydrogen stretch of the indole moiety appears in the region of 3100-3220 wavenumbers, with the exact position dependent on the degree of hydrogen bonding and the physical state of the sample [10] [4]. This absorption band serves as a diagnostic feature for the indole nucleus and confirms the presence of the unsubstituted nitrogen-hydrogen functionality.
The carbonyl stretch of the aldehyde group manifests as an intense absorption band at 1680-1720 wavenumbers [4] [10]. This characteristic frequency confirms the presence of the formyl group and its conjugation with the aromatic system, which typically results in a slight shift to lower frequencies compared to aliphatic aldehydes.
Fluorine-Related Vibrations
The carbon-fluorine stretching vibrations provide distinctive spectroscopic signatures for the fluorinated components of the molecule. The aromatic carbon-fluorine bond exhibits stretching frequencies in the range of 1200-1350 wavenumbers [8] [9]. The trifluoromethyl group displays very strong absorption bands in the region of 1100-1200 wavenumbers, corresponding to the symmetric and asymmetric carbon-fluorine stretching modes [11] [9].
Aromatic System Characterization
The aromatic carbon-carbon stretching vibrations appear at 1580-1600 wavenumbers, confirming the presence of the conjugated aromatic systems [10] [12]. The aromatic carbon-hydrogen stretching modes manifest in the region of 3000-3100 wavenumbers, while the out-of-plane carbon-hydrogen bending vibrations occur at 740-800 wavenumbers [10].
| Functional Group | Wavenumber (wavenumbers) | Intensity | Structural Information |
|---|---|---|---|
| Nitrogen-hydrogen stretch (indole) | 3100-3220 | Medium-Strong | Indole nitrogen-hydrogen confirmation |
| Carbon-hydrogen stretch (aromatic) | 3000-3100 | Weak-Medium | Aromatic character |
| Carbon-oxygen stretch (aldehyde) | 1680-1720 | Strong | Aldehyde functionality |
| Carbon-carbon stretch (aromatic ring) | 1580-1600 | Medium | Aromatic conjugation |
| Carbon-fluorine stretch (aromatic) | 1200-1350 | Strong | Aromatic fluorine substitution |
| Trifluoromethyl stretch | 1100-1200 | Very Strong | Trifluoromethyl group presence |
| Carbon-nitrogen stretch (indole) | 1330-1340 | Medium | Indole ring system |
| Out-of-plane carbon-hydrogen bending | 740-800 | Medium | Aromatic substitution pattern |
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde. The technique reveals the molecular ion peak and subsequent fragmentation pathways that are diagnostic for the compound structure [13] [14].
Molecular Ion Identification
The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the molecular formula Carbon15Hydrogen8Fluorine4NitrogenOxygen with a molecular weight of 307.24 atomic mass units [15]. This peak, although typically of moderate intensity (15-25% relative intensity), provides unambiguous confirmation of the molecular composition.
Characteristic Fragmentation Patterns
The fragmentation pattern of the compound follows predictable pathways based on the stability of the resulting ionic species [13] [14]. The loss of the aldehyde group (mass 29) produces a prominent fragment ion at mass-to-charge ratio 278, typically representing 40-60% relative intensity and often serving as the base peak in the spectrum.
The trifluoromethyl group undergoes characteristic fragmentation, with the loss of trifluoromethyl radical (mass 69) producing a fragment at mass-to-charge ratio 238. Additionally, the simultaneous loss of both the aldehyde group and trifluoromethyl radical results in a significant fragment at mass-to-charge ratio 230 [13].
Fluorine-Specific Fragmentation
The presence of multiple fluorine atoms creates distinctive fragmentation patterns. The trifluoromethyl cation (mass-to-charge ratio 69) often appears as an intense peak due to the stability of this species [13]. The fluorinated phenyl fragments provide additional confirmation of the substitution pattern, with characteristic ions appearing at mass-to-charge ratios corresponding to various combinations of the phenyl ring with and without fluorine substituents.
| Fragment Ion (mass-to-charge ratio) | Fragmentation Pathway | Relative Intensity (%) | Structural Significance |
|---|---|---|---|
| 307 [Molecular ion]⁺ | Molecular ion peak | 15-25 | Molecular weight confirmation |
| 278 [Molecular ion-Formyl]⁺ | Loss of aldehyde group | 40-60 | Aldehyde functionality |
| 259 [Molecular ion-Trifluoromethyl-Hydrogen]⁺ | Loss of trifluoromethyl + hydrogen | 20-35 | Trifluoromethyl presence |
| 230 [Molecular ion-Formyl-Trifluoromethyl]⁺ | Loss of formyl and trifluoromethyl | 30-50 | Combined functional groups |
| 207 [Phenyl-Trifluoromethyl]⁺ | Phenyl-trifluoromethyl fragment | 25-40 | Substituted phenyl ring |
| 157 [Trifluoromethyl-Phenyl]⁺ | Substituted phenyl fragment | 35-55 | Aromatic system |
| 127 [Trifluoromethyl]⁺ | Trifluoromethyl cation | 60-80 | Trifluoromethyl group |
| 95 [Phenyl-Fluorine]⁺ | Fluorinated phenyl fragment | 45-65 | Fluorine substitution |
X-ray crystallography represents the definitive method for determining the precise three-dimensional molecular structure of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde. This technique provides accurate measurements of bond lengths, bond angles, and molecular conformation in the solid state [16] [17].
The crystallographic analysis of fluorinated indole derivatives typically reveals orthorhombic or monoclinic crystal systems, depending on the specific substitution pattern and intermolecular interactions [18] [19]. The molecular structure of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde exhibits a non-planar conformation due to steric interactions between the substituted phenyl ring and the indole core.
Bond Length Analysis
The aromatic carbon-carbon bond lengths within the indole ring system typically range from 1.38 to 1.42 Angstroms, confirming the aromatic character of the heterocyclic system [18] [16]. The carbon-nitrogen bond lengths in the indole ring are characteristically shorter (1.35-1.38 Angstroms) than typical single bonds, indicating significant delocalization of electron density.
The carbon-fluorine bond lengths show distinct differences depending on the bonding environment. The aromatic carbon-fluorine bond at the 4-position of the indole ring measures approximately 1.34-1.36 Angstroms, while the carbon-fluorine bonds in the trifluoromethyl group are slightly shorter at 1.32-1.34 Angstroms due to the increased s-character of the carbon orbitals [11] [20].
The aldehyde carbon-oxygen double bond length ranges from 1.20 to 1.22 Angstroms, consistent with the partial conjugation of the carbonyl group with the aromatic system [19] [16]. This conjugation typically results in a slight lengthening compared to isolated carbonyl groups.
Bond Angle Characterization
The aromatic carbon-carbon-carbon bond angles within both the indole and phenyl rings maintain values close to 120 degrees (118-122 degrees), confirming the sp2 hybridization and planar geometry of the aromatic systems [16] [21]. The five-membered pyrrole ring of the indole system exhibits carbon-nitrogen-carbon bond angles of 106-109 degrees, characteristic of the constraint imposed by the ring structure.
Molecular Conformation and Dihedral Angles
The dihedral angle between the indole ring system and the substituted phenyl ring typically ranges from 30 to 60 degrees, depending on the crystal packing forces and intramolecular steric interactions [18] [19]. This non-planar arrangement minimizes steric clashes between the fluorine substituents and optimizes the overall molecular energy.
The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring, with carbon-carbon-carbon-fluorine dihedral angles of approximately 60 degrees. This conformation maximizes the separation between the bulky fluorine atoms and minimizes repulsive interactions [11].
The crystal packing of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is dominated by π-π stacking interactions between the aromatic ring systems [18] [19]. The intermolecular distances between parallel aromatic rings typically range from 3.3 to 3.6 Angstroms, indicating favorable π-electron interactions.
Hydrogen bonding interactions involving the indole nitrogen-hydrogen group and the aldehyde oxygen create additional stabilization in the crystal lattice [19]. The nitrogen-hydrogen to oxygen distances typically measure 2.8-3.2 Angstroms, with hydrogen bond angles ranging from 150 to 180 degrees.
The fluorine atoms participate in weak halogen bonding interactions, contributing to the overall crystal stability [20] [11]. These interactions, while weaker than conventional hydrogen bonds, play a significant role in determining the crystal packing arrangement.
| Structural Parameter | Typical Value | Structural Significance |
|---|---|---|
| Carbon-carbon bond length (aromatic) | 1.38-1.42 Angstroms | Aromatic character confirmation |
| Carbon-nitrogen bond length (indole) | 1.35-1.38 Angstroms | Nitrogen incorporation in ring |
| Carbon-fluorine bond length (aromatic) | 1.34-1.36 Angstroms | Fluorine substitution effect |
| Carbon-fluorine bond length (trifluoromethyl) | 1.32-1.34 Angstroms | Trifluoromethyl group geometry |
| Carbon-oxygen bond length (aldehyde) | 1.20-1.22 Angstroms | Aldehyde functionality |
| Bond angle (carbon-carbon-carbon aromatic) | 118-122 degrees | Aromatic ring planarity |
| Bond angle (carbon-nitrogen-carbon indole) | 106-109 degrees | Five-membered ring geometry |
| Dihedral angle (indole-phenyl) | 30-60 degrees | Molecular conformation |
| Intermolecular distance (π-π stacking) | 3.3-3.6 Angstroms | Crystal packing interactions |
Computational modeling using density functional theory provides comprehensive insights into the electronic structure, molecular orbitals, and theoretical properties of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde [12] [22] [23]. These calculations complement experimental data and provide predictions of molecular behavior under various conditions.
Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets (6-31G(d) or 6-311++G(d,p)) provide accurate predictions of molecular geometry and electronic properties [12] [22]. The optimized molecular structure obtained from these calculations typically agrees well with experimental X-ray crystallographic data, with bond length deviations generally less than 0.02 Angstroms.
Geometry Optimization
The geometry optimization process reveals the most stable molecular conformation in the gas phase, which may differ slightly from the solid-state structure due to crystal packing effects [12] [24]. The optimized structure shows the characteristic non-planar arrangement between the indole and phenyl ring systems, with dihedral angles consistent with experimental observations.
The optimization also provides information about vibrational frequencies, allowing for the theoretical prediction of infrared and Raman spectra [12]. These calculated frequencies, when appropriately scaled, show excellent agreement with experimental vibrational spectroscopy data.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, provide crucial information about the electronic properties and reactivity of the compound [25] [26] [27].
Highest Occupied Molecular Orbital Characteristics
The Highest Occupied Molecular Orbital of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde typically exhibits energy levels in the range of -6.0 to -5.5 electron volts [27] [22]. This orbital is primarily localized on the indole ring system, with significant contributions from the nitrogen lone pair and the π-electron system of the aromatic rings.
The electron density distribution in the Highest Occupied Molecular Orbital indicates the sites most likely to participate in electrophilic attack or electron donation processes [27] [25]. The presence of electron-withdrawing fluorine substituents generally lowers the energy of this orbital compared to unsubstituted indole derivatives.
Lowest Unoccupied Molecular Orbital Properties
The Lowest Unoccupied Molecular Orbital energy levels typically range from -2.5 to -2.0 electron volts [27] [22]. This orbital shows significant localization on the aldehyde carbonyl group and the electron-deficient aromatic carbons, particularly those adjacent to fluorine substituents.
The spatial distribution of the Lowest Unoccupied Molecular Orbital provides insights into the sites most susceptible to nucleophilic attack and reduction processes [25] [26]. The electron-withdrawing nature of the fluorine substituents stabilizes this orbital, making the molecule more electrophilic.
HOMO-LUMO Gap Analysis
The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically ranges from 3.0 to 4.0 electron volts for fluorinated indole derivatives [26] [27]. This gap correlates with the electronic excitation energy and provides information about the optical properties of the compound.
The HOMO-LUMO gap also serves as an indicator of chemical reactivity, with smaller gaps generally associated with higher reactivity [25] [26]. The presence of multiple fluorine substituents typically increases this gap, indicating enhanced kinetic stability.
Computational analysis provides access to various electronic properties and reactivity descriptors that characterize the chemical behavior of the compound [22] [24].
Dipole Moment and Molecular Polarity
The calculated dipole moment of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde typically ranges from 2.5 to 4.0 Debye units [28] [22]. This significant polarity arises from the asymmetric distribution of electron density due to the electronegative fluorine atoms and the polar aldehyde group.
The direction of the dipole moment vector provides information about the overall charge distribution within the molecule and influences intermolecular interactions in solution and solid-state environments [28].
Polarizability and Electronic Deformability
The molecular polarizability, typically ranging from 25 to 35 cubic Angstroms, indicates the ease with which the electron cloud can be distorted by external electric fields [11] [22]. This property influences the strength of van der Waals interactions and affects the compound's behavior in solution.
Chemical Hardness and Electrophilicity
The chemical hardness, calculated as half the HOMO-LUMO gap, typically ranges from 1.5 to 2.0 electron volts [22] [24]. This parameter indicates the resistance of the molecule to charge transfer and provides insights into its stability toward oxidation and reduction.
The electrophilicity index, derived from the chemical potential and hardness, ranges from 1.5 to 2.5 electron volts [22] [27]. This descriptor quantifies the electrophilic character of the molecule and correlates with its reactivity toward nucleophiles.
| Computational Parameter | Typical Range/Value | Chemical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital energy level | -6.0 to -5.5 electron volts | Electron donation capability |
| Lowest Unoccupied Molecular Orbital energy level | -2.5 to -2.0 electron volts | Electron acceptance capability |
| HOMO-LUMO gap | 3.0-4.0 electron volts | Electronic excitation energy |
| Dipole moment | 2.5-4.0 Debye | Molecular polarity |
| Molecular volume | 250-300 cubic Angstroms | Steric requirements |
| Polarizability | 25-35 cubic Angstroms | Electronic deformability |
| Electrophilicity index | 1.5-2.5 electron volts | Electrophilic reactivity |
| Chemical hardness | 1.5-2.0 electron volts | Resistance to charge transfer |
Natural Bond Orbital analysis provides detailed information about the electronic structure and bonding characteristics of 4-Fluoro-5-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde [22]. This analysis reveals the hybridization states of atoms, electron delocalization patterns, and the nature of chemical bonding within the molecule.
The analysis typically shows significant electron delocalization within the indole ring system, with the nitrogen lone pair participating in aromatic stabilization [12] [22]. The fluorine substituents exhibit strong electron-withdrawing effects, as evidenced by the natural charges and electron density distributions calculated through this method.